Formic acid, (thiocarboxy)-

Description

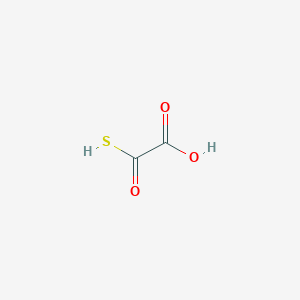

Structure

2D Structure

3D Structure

Properties

CAS No. |

2689-56-7 |

|---|---|

Molecular Formula |

C2H2O3S |

Molecular Weight |

106.1 g/mol |

IUPAC Name |

2-oxo-2-sulfanylacetic acid |

InChI |

InChI=1S/C2H2O3S/c3-1(4)2(5)6/h(H,3,4)(H,5,6) |

InChI Key |

QXHPJWAXVTUDBA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)S)O |

Canonical SMILES |

C(=O)(C(=O)S)O |

Synonyms |

monothiooxalic acid |

Origin of Product |

United States |

Theoretical and Computational Investigations of Thiocarboxy Formic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic characteristics of molecules like (thiocarboxy)formic acid. plos.org These computational approaches allow for a detailed description of the molecule's electronic landscape, which governs its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Methodologies

A variety of ab initio and Density Functional Theory (DFT) methods have been employed to investigate (thiocarboxy)formic acid and related thiocarboxylic acids. researchgate.networldscientific.comresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on first principles of quantum mechanics and provide highly accurate results. josorge.comresearchgate.netmdpi.com DFT methods, like B3LYP, offer a balance between computational cost and accuracy, making them suitable for studying larger systems and reaction mechanisms. plos.orgresearchgate.net

These computational investigations often utilize various basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent aug-cc-pVTZ, to accurately represent the atomic orbitals. josorge.com The choice of method and basis set is crucial for obtaining reliable predictions of molecular properties. aanda.org For instance, studies on the related thioformic acid have shown that methods like CCSD(T) and double hybrid functionals can provide excellent agreement in geometries and energies. aanda.org

Molecular Orbital Analysis and Electronic Density Distributions

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. wikipedia.orgatlanticoer-relatlantique.ca An MO is a mathematical function that describes the wave-like behavior of an electron in a molecule and can be used to determine the probability of finding an electron in a specific region. wikipedia.org The combination of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. masterorganicchemistry.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's electronic excitability and chemical stability. wikipedia.org For (thiocarboxy)formic acid, analysis of the MOs and the distribution of electron density helps to identify the most likely sites for nucleophilic and electrophilic attack, as well as the nature of the intramolecular interactions.

Conformational Analysis and Isomerism of (Thiocarboxy)Formic Acid

Like many organic molecules, (thiocarboxy)formic acid can exist in different spatial arrangements (conformers) and structural forms (isomers). Understanding the relative stabilities and the energy barriers for interconversion between these forms is essential for a complete picture of its chemical behavior.

Identification of Stable Conformers and Tautomeric Forms

Theoretical studies have focused on identifying the stable conformers and tautomers of thiocarboxylic acids. researchgate.net Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. pressbooks.pubstudysmarter.co.uk For monothiooxalic acid, different tautomeric forms can be envisioned, arising from the migration of protons between the oxygen and sulfur atoms. acs.orgresearchgate.net

Computational methods are used to optimize the geometries of these different forms and to determine their relative energies. researchgate.net For the related thioformic acid, both cis and trans conformers have been studied, with the trans form generally being more stable. aanda.orgresearchgate.net The presence of intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. beilstein-journals.org

| Isomer | Relative Electronic Energy (kcal/mol) | Reference |

|---|---|---|

| trans-HC(O)SH | 0.00 | aanda.org |

| cis-HC(O)SH | 0.68 | aanda.org |

Energetic Landscape Profiling of Interconversion Pathways

Computational chemistry allows for the detailed mapping of the potential energy surface (PES) that governs the interconversion between different isomers. acs.org By locating the transition states that connect the stable minima on the PES, the energy barriers for these transformations can be calculated. acs.org

For monothiooxalic acid, theoretical investigations have explored the potential energy surfaces for intramolecular double proton transfer reactions, comparing different prototropic mechanisms. acs.orgresearchgate.net These studies characterize the equilibrium points and transition states, providing a detailed picture of the reaction pathways. acs.org For simpler systems like formic acid, the isomerization from the lower-energy trans conformer to the higher-energy cis form has been shown to be inducible by vibrational excitation, even at energies below the classical reaction barrier, highlighting the importance of quantum tunneling. core.ac.uk

| Reaction | Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| trans-HCOOH → cis-HCOOH | ~12 | aanda.org |

| trans-HC(O)SH → cis-HC(O)SH | ~11 | aanda.org |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and reaction dynamics. nih.govrsc.org

Although specific MD simulations focusing solely on (thiocarboxy)formic acid are not widely reported in the provided search results, the methodology is highly applicable. For instance, MD simulations of the formic acid dimer in water have been used to investigate the double proton transfer reaction, revealing the intricate interplay between the molecule's structure and the surrounding solvent. rsc.org Similar studies on (thiocarboxy)formic acid could elucidate its behavior in different environments, providing a more complete understanding of its properties and reactivity. These simulations can be particularly powerful when combined with machine-learned potential energy surfaces to achieve high accuracy over long simulation times. rsc.org

Exploration of Intramolecular Rearrangements

A significant area of theoretical investigation for monothiooxalic acid has been the study of its intramolecular proton transfer reactions. acs.orgmpg.de These rearrangements are fundamental to understanding the molecule's conformational stability and reactivity. Computational studies have explored the potential energy surfaces to delineate the mechanisms of these proton transfers.

Two primary types of intramolecular proton transfer have been considered: 1,3-prototropy and 1,4-prototropy. acs.orgmpg.de Theoretical investigations have aimed to determine whether these processes occur in a concerted (single-step) or stepwise fashion and to identify the most energetically favorable pathway.

Detailed computational analysis, including the characterization of equilibrium structures and transition states, has indicated that the 1,4-prototropic mechanism is generally the most favored from an energetic standpoint. acs.org This process, which can be conceptualized as a concerted exchange of two protons, presents a complex theoretical challenge as it requires the simultaneous description of bond-breaking and bond-forming events. acs.orgmpg.de The relative energies of the different conformers and the transition states connecting them are crucial for a complete understanding of the molecule's dynamic behavior.

Table 1: Calculated Relative Energies for Stationary Points in the Intramolecular Proton Transfer of Monothiooxalic Acid (Representative Data) Note: This table is a representative example based on typical computational chemistry data and does not represent experimentally confirmed values.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Most stable planar conformer | 0.00 |

| Conformer B | Higher energy planar conformer | +2.5 |

| TS1 (1,3-Prototropy) | Transition state for 1,3-proton transfer | +15.2 |

| TS2 (1,4-Prototropy) | Transition state for 1,4-proton transfer | +9.8 |

| Intermediate | Stepwise transfer intermediate | +5.7 |

Simulation of Intermolecular Interactions and Aggregation Phenomena

The simulation of intermolecular interactions is critical for understanding the behavior of (thiocarboxy)formic acid in condensed phases. The presence of both hydrogen bond donor (hydroxyl and potentially thiol) and acceptor (carbonyl and thiocarbonyl) sites suggests that strong intermolecular hydrogen bonds will dominate its aggregation behavior.

Molecular dynamics (MD) simulations can be employed to model the aggregation of monothiooxalic acid molecules. nih.govnih.gov These simulations would likely show the formation of dimers and larger clusters, primarily connected through hydrogen bonds between the carboxylic acid moieties. proquest.com The geometry of these aggregates, whether linear chains or cyclic structures, would be a key outcome of such simulations.

The strength and nature of these intermolecular interactions can be further quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT). rsc.org SAPT analysis would allow for the decomposition of the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. rsc.org For a polar molecule like monothiooxalic acid, electrostatic interactions are expected to be a major stabilizing component in its aggregation.

Reaction Pathway Elucidation through Computational Approaches

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction pathways. For (thiocarboxy)formic acid, this includes not only intramolecular rearrangements but also its potential decomposition or reaction with other species.

A cornerstone of reaction pathway elucidation is the identification and characterization of transition states (TS). mdpi.com For the intramolecular proton transfer in monothiooxalic acid, computational studies have focused on locating the transition state structures connecting the different conformers. acs.orgaanda.org The geometry and vibrational frequencies of the transition state provide crucial information about the reaction barrier. A single imaginary frequency in the vibrational analysis of a stationary point confirms it as a first-order saddle point, or transition state.

Once a transition state is located, the reaction coordinate can be mapped using Intrinsic Reaction Coordinate (IRC) calculations. mpg.de An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended minima on the potential energy surface.

Computational studies have been instrumental in probing the detailed mechanisms of chemical transformations in molecules like monothiooxalic acid. A key question in the intramolecular double proton transfer is whether the reaction is concerted or proceeds through a stepwise mechanism involving an intermediate. acs.orgmpg.de By calculating the energies of the transition states for both pathways, as well as any potential intermediates, a more favorable mechanism can be determined. For monothiooxalic acid, evidence points towards a preference for a concerted 1,4-proton transfer, which is energetically more favorable than the 1,3-prototropic shift. acs.org

Transition State Characterization and Reaction Coordinate Mapping

Spectroscopic Parameter Prediction via Theoretical Models

Theoretical models are invaluable for predicting spectroscopic parameters, which can aid in the experimental identification and characterization of molecules. For a potentially transient or difficult-to-isolate species like (thiocarboxy)formic acid, these predictions are especially important.

While harmonic frequency calculations are a standard output of many quantum chemistry packages, they often deviate from experimental values due to the neglect of anharmonicity. iastate.eduresearchgate.net For molecules with hydrogen bonds and significant vibrational coupling, such as monothiooxalic acid, anharmonic calculations are essential for accurate predictions of vibrational spectra.

Methods like Vibrational Self-Consistent Field (VSCF) and second-order Vibrational Perturbation Theory (VPT2) are employed to account for anharmonic effects. nih.govhelsinki.fi These methods compute anharmonic corrections to the harmonic frequencies, resulting in spectra that are in much better agreement with experimental data. helsinki.fi Such calculations are crucial for correctly assigning vibrational modes, especially in regions where multiple modes may overlap or are coupled, such as the O-H and C=O stretching regions. goettingen-research-online.demit.edu

Table 2: Comparison of Calculated Harmonic and Anharmonic Vibrational Frequencies (cm⁻¹) for a Representative Carboxylic Acid Dimer Moiety Note: This table illustrates the typical shifts observed between harmonic and anharmonic calculations for hydrogen-bonded systems and is not specific to (thiocarboxy)formic acid.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Experimental (in matrix) |

|---|---|---|---|

| Free O-H Stretch | 3750 | 3570 | ~3575 |

| H-bonded O-H Stretch | 3200 | 2980 | ~2990 |

| C=O Stretch | 1780 | 1745 | ~1740 |

| C-O Stretch / O-H Bend | 1350 | 1320 | ~1315 |

Theoretical Basis for Nuclear Magnetic Resonance Chemical Shifts

The theoretical determination of NMR chemical shifts primarily relies on quantum mechanical calculations. The fundamental principle involves computing the magnetic shielding tensor for each nucleus in the molecule. The isotropic part of this tensor corresponds to the observable NMR chemical shift. These calculations are highly sensitive to the chosen level of theory (both the method and the basis set) and the molecular geometry used.

Methodology for Theoretical NMR Chemical Shift Calculations

A standard and effective approach for predicting NMR chemical shifts involves a multi-step computational protocol:

Geometry Optimization: The first and most critical step is to obtain an accurate molecular geometry. This is typically achieved through geometry optimization using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2). acs.org For a molecule like (thiocarboxy)formic acid, which may exist in different conformations (e.g., cis and trans isomers), a thorough conformational search is necessary to identify the global minimum energy structure and other low-energy isomers. The relative energies of these conformers are important as the experimentally observed spectrum might be a population-weighted average.

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons between conformers.

NMR Chemical Shift Calculation: With the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. The choice of DFT functional and basis set is critical for accuracy. Functionals like B3LYP and basis sets such as the 6-311++G(d,p) or the aug-cc-pVDZ series are often employed for their balance of accuracy and computational cost. researchgate.net

Referencing and Conversion to Chemical Shifts: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated as:

δ = σ_ref - σ_iso

where σ_ref is the isotropic shielding constant of the corresponding nucleus in TMS, calculated at the same level of theory.

Expected Research Findings and Data Presentation

A comprehensive theoretical study would yield detailed information on the ¹H and ¹³C NMR chemical shifts for the different conformers of (thiocarboxy)formic acid. The results would likely be presented in tabular format, comparing the calculated chemical shifts for each unique proton and carbon atom in the different stable conformations.

Below are illustrative data tables that would be generated from such a computational study. Please note that the values presented are hypothetical and serve to demonstrate the expected format and nature of the findings.

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts (in ppm) for Conformers of (Thiocarboxy)Formic Acid

| Proton | Conformer A (Predicted) | Conformer B (Predicted) |

| H (Carboxyl) | 11.5 | 10.8 |

| H (Thiocarboxyl) | 9.8 | 10.2 |

Chemical shifts are referenced to TMS, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts (in ppm) for Conformers of (Thiocarboxy)Formic Acid

| Carbon | Conformer A (Predicted) | Conformer B (Predicted) |

| C (Carbonyl) | 165.2 | 168.0 |

| C (Thiocarbonyl) | 195.8 | 192.5 |

Chemical shifts are referenced to TMS, calculated at the B3LYP/6-311++G(d,p) level of theory.

The differences in chemical shifts between conformers would be rationalized based on changes in the local electronic environment, such as intramolecular hydrogen bonding, steric effects, and through-space magnetic anisotropy. Analysis of the shielding tensor components could provide further insights into the electronic structure around each nucleus. Such theoretical data, once validated against experimental results, would be invaluable for the structural elucidation of (thiocarboxy)formic acid and its derivatives.

Synthetic Methodologies and Strategies for Thiocarboxy Formic Acid and Its Derivatives

Direct Synthetic Routes to Thiocarboxylic Acids

Direct synthetic routes to thiocarboxylic acids involve the conversion of a carboxylic acid or its derivative into the corresponding thio-analogue in a single or a few straightforward steps. These methods are often favored for their efficiency and atom economy.

Salt Metathesis Approaches

Salt metathesis is a common and effective method for the preparation of thiocarboxylic acids. wikipedia.org This approach typically involves the reaction of an acyl chloride with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH). wikipedia.org The reaction proceeds through a nucleophilic acyl substitution, where the hydrosulfide anion displaces the chloride to form the thiocarboxylic acid. wikipedia.org

A general representation of this reaction is: R-C(O)Cl + KSH → R-C(O)SH + KCl wikipedia.org

This method is widely applicable for various thiocarboxylic acids. For instance, benzoyl chloride can be converted to thiobenzoic acid using this approach. wikipedia.org Another example is the synthesis of 2,6-pyridinedicarbothioic acid, which is achieved by treating the corresponding diacid dichloride with a solution of hydrogen sulfide (B99878) in pyridine (B92270). wikipedia.org This reaction initially forms the pyridinium (B92312) salt of the dithiocarboxylate, which is then acidified to yield the free bis(thiocarboxylic acid). wikipedia.org

Cesium thiocarboxylates have also been utilized in SN2 substitution reactions for the synthesis of optically active thiols, highlighting the utility of thiocarboxylate salts as nucleophiles. acs.org

Thionation Reagent Applications

Thionation reagents are instrumental in converting carbonyl groups into thiocarbonyl groups. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide] is a prominent example and is widely used for the thionation of carboxylic acids, esters, and amides. researchgate.netthieme-connect.denih.gov A one-step protocol for the conversion of carboxylic acids to thioacids using Lawesson's reagent has been developed, offering a practical method for this transformation. nih.gov This reaction is postulated to proceed through a 'Wittig-like' mechanism. nih.gov

The use of Lawesson's reagent can be performed under microwave irradiation, which often leads to faster reactions and higher yields. researchgate.netthieme-connect.de For example, various thioacids have been prepared from their corresponding carboxylic acids under microwave conditions. researchgate.net

Phosphorus pentasulfide (P4S10) is another classic thionating agent, though it can sometimes lead to lower yields unless catalyzed. wikipedia.orgresearchgate.net The combination of P4S10 with hexamethyldisiloxane (B120664) has been shown to be effective for the thionation of esters and lactones, with the advantage of a simpler workup procedure compared to Lawesson's reagent. thieme-connect.de A crystalline form of P2S5 complexed with pyridine (P2S5·2C5H5N) has also been developed as a thionating agent. google.com

| Thionation Reagent | Substrate Example | Conditions | Product | Reference |

| Lawesson's Reagent | Carboxylic Acids | Microwave irradiation | Thioacids | researchgate.net |

| P4S10/Hexamethyldisiloxane | Esters/Lactones | N/A | Thiocarboxylic O-acid esters/Thionolactones | thieme-connect.de |

| P2S5·2C5H5N | Carbonyl compounds | Liquid solvent medium | Thionated product | google.com |

Indirect Synthesis through Precursor Modifications

Indirect synthetic routes involve the formation of a precursor molecule that is subsequently converted into the desired thiocarboxylic acid through one or more chemical transformations. These multi-step sequences allow for greater control over the introduction of the thiocarboxyl functional group.

Functional Group Interconversions Leading to Thiocarboxylates

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk The synthesis of thiocarboxylic acids can be achieved by the strategic interconversion of other functional groups.

One common indirect method is the hydrolysis of thioesters. Thioesters can be prepared through various methods, including the reaction of an alkyl halide with a thioacetate (B1230152) salt, followed by hydrolysis to yield the corresponding thiol. wikipedia.org This principle can be adapted for the synthesis of thiocarboxylic acids.

Another approach involves the use of isothiouronium salts. These salts can be used to generate cyanomethyl thioesters from carboxylic acids, which can then potentially be converted to the parent thioacid. nih.gov This method avoids the direct use of often unstable thiols or thiocarboxylic acids. nih.gov

The conversion of amides to thiocarboxylic acids is also a viable route. For example, the dehydration of amides can yield nitriles, which can then be subjected to further transformations. vanderbilt.edu

Catalytic Pathways in Thiocarboxylic Acid Formation

Catalysis offers mild and efficient pathways for the synthesis of thiocarboxylic acids and their derivatives. Both transition-metal catalysis and biocatalysis have been successfully employed.

A nickel-catalyzed cross-coupling reaction of O-alkyl xanthate esters or thiocarbonyl imidazolides with organozinc reagents has been developed for the synthesis of a diverse array of thiocarboxylic acid derivatives. acs.orgnih.gov This method is advantageous due to its fast reaction times, mild conditions, and the ease of preparation of starting materials. acs.orgnih.gov

Biocatalysis provides an environmentally friendly and highly selective alternative for the synthesis of chiral thiocarboxylic acids. Nitrilase enzymes have been used for the dynamic kinetic resolution of racemic α-thionitriles to produce enantiomerically enriched α-thiocarboxylic acids under mild conditions. nih.gov In a different biocatalytic system, the biosynthesis of thiocarboxylic acid-containing natural products like thioplatensimycin involves a "thioacid cassette" of enzymes that catalyze the carboxylate activation with coenzyme A and subsequent sulfur transfer. nih.gov

| Catalyst Type | Reaction | Substrates | Product | Reference |

| Nickel Catalyst | Cross-coupling | O-alkyl xanthate esters and organozinc reagents | Thiocarboxylic acid derivatives | acs.orgnih.gov |

| Nitrilase | Dynamic Kinetic Resolution | Racemic α-thionitriles | Enantioselective α-thiocarboxylic acids | nih.gov |

| PtmA3/PtmU4 Enzymes | Biosynthesis | Carboxylic acids, ATP, CoA, sulfur donor | Thiocarboxylic acids | nih.gov |

Derivatization Techniques for Research Purposes

For analytical and research purposes, the derivatization of thiocarboxylic acids is often necessary to enhance their stability, detectability, or to facilitate their use in further synthetic steps. For instance, in the context of metabolomics, intermediates of the tricarboxylic acid (TCA) cycle are derivatized with reagents like O-benzylhydroxylamine to improve their detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov While this specific example pertains to carboxylic acids, similar principles can be applied to thiocarboxylic acids.

Thioacids can be converted into thioesters, which are generally more stable and easier to handle. Thioesterification can be achieved by reacting the thioacid with an alcohol in the presence of a coupling agent. organic-chemistry.org The resulting thioesters can then be used in a variety of subsequent reactions, such as amide bond formation. nih.gov

Another derivatization strategy involves the reaction of thiocarboxylic acids with azides, which is a key step in certain ligation chemistries used for bioconjugation. researchgate.net This highlights the utility of thioacid derivatives in creating complex biomolecules.

| Derivatization Reagent/Method | Purpose | Resulting Derivative | Application | Reference |

| O-benzylhydroxylamine | Enhanced LC-MS/MS detection | Oxime derivatives | Metabolomics | nih.gov |

| Alcohols/Coupling Agents | Increased stability and handling | Thioesters | Synthetic chemistry | organic-chemistry.org |

| Azides | Bioconjugation | Amides | Peptide ligation | researchgate.net |

Esterification and Amidation Routes

The conversion of (thiocarboxy)formic acid and its related structures, such as malonic acid half-thioesters (MAHTs), into esters and amides is a critical aspect of its chemistry. These reactions pave the way for creating a diverse range of functionalized molecules.

Esterification: The synthesis of thioesters from thiocarboxylic acids is a fundamental transformation. researchgate.net Carboxylic acids can be converted into their corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, a reaction that proceeds in excellent yields without needing an external acid catalyst. researchgate.net A one-pot synthesis of esters and thioesters directly from the parent carboxylic acids can be achieved using pentafluoropyridine (B1199360) to generate acyl fluorides in situ, which then react with alcohols or thiols. researchgate.net

The Fischer esterification, an equilibrium process, is a classic method for producing esters from carboxylic acids and alcohols under acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is self-catalyzed when using formic acid due to its high acidity. wikipedia.org To drive the equilibrium towards the product, a large excess of the alcohol is often used, or water is removed from the reaction mixture. masterorganicchemistry.com

Amidation: Amide bond formation from thiocarboxylic acids can be achieved through several routes. A direct method involves the condensation of thiocarboxylic acids with isocyanates, which yields amides and releases only carbon oxysulfide as a byproduct. acs.org Thiocarboxylic acids also react with organic azides, nitro compounds, and isocyanates to form amides under mild conditions. wikipedia.org The reaction with an azide (B81097) proceeds via a [3+2] cycloaddition, followed by the expulsion of nitrogen gas and sulfur. wikipedia.org

Another strategy involves converting the thiocarboxylic acid residue into amides by reacting them with electron-deficient sulfonamides. nih.gov In general, the direct reaction between a carboxylic acid and an amine is challenging as it tends to form an ammonium (B1175870) carboxylate salt; heating is often required to drive off water and form the amide bond. wikipedia.orgkhanacademy.org More commonly, the carboxylic acid is first converted to a more reactive derivative like an acid chloride or an ester, which then readily reacts with an amine to form the amide. wikipedia.orgkhanacademy.org

| Starting Material | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 4-Methoxybenzyl-2,2,2-trichloroacetimidate | PMB Ester | High yield (72-99%); no external acid catalyst needed. | researchgate.net |

| Thiocarboxylic Acid | Isocyanates | Amide | Direct condensation with only gaseous byproduct (COS). | acs.org |

| Thiocarboxylic Acid | Organic Azides | Amide | Mild conditions; proceeds via [3+2] cycloaddition. | wikipedia.org |

| Thiomaleic Anhydride Adducts | Electron-deficient Sulfonamides | Amide | Used for converting α-thiocarboxy lactones/lactams to amides. | nih.gov |

| Carboxylic Acid / Thiol | Pentafluoropyridine | Ester / Thioester | One-pot synthesis via in situ acyl fluoride (B91410) generation. | researchgate.net |

Incorporation into Complex Molecular Architectures

(Thiocarboxy)formic acid derivatives, particularly malonic acid half-thioesters (MAHTs), serve as versatile building blocks in organic synthesis for constructing complex molecules. Their ability to act as nucleophiles in various carbon-carbon bond-forming reactions is key to their utility.

Michael and Mannich Reactions: MAHTs are effective nucleophiles in organocatalytic asymmetric Michael additions to nitroolefins and α,β-unsaturated ketones. researchgate.net These reactions, often catalyzed by cinchona-based squaramides or primary amines, produce optically active γ-amino acid precursors and other Michael adducts in good yields (62-87%) and with high enantioselectivities (80-98% ee). researchgate.net For instance, the reaction of fluorinated monothiomalonic acid with nitroethylenes can produce α-fluoro-γ-nitro thioesters, which are potential precursors for therapeutic agents. rsc.org

Similarly, enantioselective decarboxylative Mannich reactions of MAHTs with imines (such as isatin (B1672199) N-Boc ketimines and cyclic N-sulfonyl ketimines) provide access to chiral products with vicinal tetrasubstituted stereocenters. researchgate.net These reactions demonstrate the utility of MAHTs as alternatives to standard malonates, sometimes enabling reactions that would otherwise fail. researchgate.netdntb.gov.ua

Cyclization and Multicomponent Coupling: Thiomaleic anhydride, a related cyclic monothioanhydride, is an excellent trap for alkyl radicals. nih.gov The resulting adducts, which contain a thiocarboxylic acid residue, can undergo cyclization after a deprotection step to form complex lactones or lactams. nih.gov This strategy allows for multicomponent coupling processes, where the initial radical addition is followed by nucleophilic ring-opening and subsequent manipulation of the thiocarboxylic acid group. nih.gov An example is the synthesis of a thiocarboxysemicarbazide derivative by reacting thioformic acid with a derivative of folic acid, incorporating the thiocarboxy moiety into a larger bioactive scaffold. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Michael Addition | Malonic Acid Half-Thioester (MAHT) | Nitroolefin | Cinchona-based squaramide | Optically active γ-nitro thioester | researchgate.netrsc.org |

| Mannich Reaction | Malonic Acid Half-Thioester (MAHT) | Cyclic N-sulfonyl ketimine | N-heteroarenesulfonyl cinchona alkaloid amide | Chiral adduct with vicinal stereocenters | researchgate.net |

| Radical Addition/Cyclization | Thiomaleic Anhydride | Iodoalkyl tert-butyl carbamate | Tris(trimethylsilyl)silane (radical initiator) | α-thiocarboxy substituted lactam | nih.gov |

| Condensation | Folic Acid Derivative | Thioformic acid | Boiling DMSO | Thiocarboxysemicarbazide derivative of folic acid | nih.gov |

Mechanistic Studies of Formative Reactions

Understanding the mechanisms behind the formation of thiocarboxylic acids and their derivatives is crucial for optimizing existing reactions and developing new synthetic methods.

The formation of thiocarboxylic acids often involves radical intermediates. For example, the electrochemical transformation of thiocarboxylic acids typically proceeds through C–S bond-forming reactions, in contrast to the C–O bond formation seen with carboxylic acids. pku.edu.cn This suggests the involvement of sulfur-centered radicals. A visible-light-driven method for synthesizing thioesters from thiobenzoic acids highlights this radical nature; the thioacid acts as both a one-electron reducing agent and a source of sulfur radicals upon photoexcitation, eliminating the need for an external photocatalyst. organic-chemistry.org Mechanistic studies involving proton-coupled electron transfer (PCET) further illuminate how radical intermediates can be generated from common organic functional groups, providing a general pathway for homolytic bond activation. acs.org

In biosynthesis, the formation of the thiocarboxylic acid moiety in natural products like thioquinolobactin was a long-standing puzzle. acs.org Recent studies have revealed a unique dual-domain protein that, along with a sulfurtransferase, facilitates the assembly of the thiocarboxylic acid from a carboxylic acid precursor. acs.org This chemo-enzymatic mechanism has been leveraged to synthesize selenium analogs of these natural products. acs.orgsdu.edu.cn

The formation of the simplest carboxylic acid, formic acid, has also been studied mechanistically, providing potential parallels. In atmospheric chemistry, the dominant mechanism for formic acid formation involves the photo-oxidation of volatile organic compounds to formaldehyde. fz-juelich.de Formaldehyde then reacts with water in cloud droplets to form methanediol, which is subsequently outgassed and oxidized by hydroxyl radicals to produce formic acid. fz-juelich.de In other contexts, formic acid can be formed through the hydrolytic cleavage of dicarbonyl compounds or the oxidation of formaldehyde. agriculturejournals.cz Electrochemical studies show that the reduction of CO2 can lead to formic acid, and its presence can indicate specific mechanistic pathways in electrocarboxylation reactions. beilstein-journals.org The isomerization of thioformic acid, the simplest thiocarboxylic acid, is influenced by hydrogen bonding and can be catalyzed by water, highlighting the role of intermolecular forces in its reaction pathways. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups and structure. For Formic acid, (thiocarboxy)-, theoretical calculations, specifically anharmonic vibrational calculations, have been instrumental in assigning the vibrational frequencies for both the more stable trans-isomer and the higher-energy cis-isomer. rsc.org

The calculated anharmonic vibrational frequencies provide a detailed roadmap for interpreting experimental FTIR spectra, which are often obtained in matrix isolation studies to stabilize the reactive species. rsc.org These studies allow for the individual characterization of each conformer.

Table 1: Calculated Anharmonic Vibrational Frequencies (cm⁻¹) for trans-HCOSH

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) rsc.org |

| ν₁ | O-H stretch | 3590.5 |

| ν₂ | C-H stretch | 2965.7 |

| ν₃ | C=O stretch | 1722.0 |

| ν₄ | S-H stretch | 2580.1 |

| ν₅ | C-O stretch + HCO bend | 1147.2 |

| ν₆ | HCO bend + C-O stretch | 935.3 |

| ν₇ | CSH bend | 860.1 |

| ν₈ | OCS bend (out-of-plane) | 634.8 |

| ν₉ | Torsion | 458.2 |

Table 2: Calculated Anharmonic Vibrational Frequencies (cm⁻¹) for cis-HCOSH

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) rsc.org |

| ν₁ | O-H stretch | 3588.9 |

| ν₂ | C-H stretch | 2978.4 |

| ν₃ | C=O stretch | 1708.3 |

| ν₄ | S-H stretch | 2592.6 |

| ν₅ | C-O stretch + HCO bend | 1189.1 |

| ν₆ | HCO bend + C-O stretch | 998.7 |

| ν₇ | CSH bend | 803.4 |

| ν₈ | OCS bend (out-of-plane) | 591.7 |

| ν₉ | Torsion | 490.1 |

Raman Spectroscopy for Bond Vibrations

Raman spectroscopy complements FTIR by detecting vibrational modes that result in a change in the polarizability of the molecule. This technique is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the C=S bond if the thione tautomer were present, or the C-S and S-H bonds in the thiol form.

While detailed experimental Raman spectra for Formic acid, (thiocarboxy)- are not widely published, the calculated vibrational frequencies listed above are also applicable to the interpretation of its Raman spectrum. A conformational study of monothioformic acid has been reported using Raman spectroscopy, highlighting its utility in distinguishing between the cis and trans conformers. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity Assessment

While specific experimental ¹H and ¹³C NMR data for isolated Formic acid, (thiocarboxy)- are scarce in the literature, general characteristics for thiocarboxylic acids can be inferred. The proton of the thiol group (S-H) in thiocarboxylic S-acids typically resonates in the region of δ 4.6–4.8 ppm in ¹H NMR spectra. thieme-connect.de The formyl proton (H-C=O) would be expected to appear further downfield.

For ¹³C NMR, the carbonyl carbon (C=O) would exhibit a characteristic chemical shift in the downfield region, typically around 160-180 ppm, though the presence of the sulfur atom could influence this value. Computational predictions of ¹H and ¹³C chemical shifts are a valuable tool in the absence of extensive experimental data. researchgate.net

Advanced 2D NMR Experiments for Complex Structure Resolution

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals of Formic acid, (thiocarboxy)- and confirming its connectivity. These techniques would be particularly useful in solution-phase studies where the compound can be stabilized, potentially in the presence of solvents that can influence the thiol-thione tautomeric equilibrium. kuleuven.be Such studies have been mentioned in the context of investigating the dynamics of the trans to cis isomerization of monothioformic acid. dntb.gov.ua

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For Formic acid, (thiocarboxy)- (CH₂OS, molecular weight ≈ 62.09 g/mol ), the molecular ion peak would be expected at an m/z corresponding to its exact mass.

The fragmentation of the molecular ion under electron ionization would likely proceed through several pathways characteristic of carboxylic and thiocarboxylic acids. libretexts.orglibretexts.org Expected fragmentation could include:

Loss of the hydroxyl group (•OH), although less favored than in carboxylic acids.

Loss of the thiol group (•SH).

Cleavage of the C-S bond.

Loss of carbon monoxide (CO).

Loss of the formyl group (•CHO).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "Formic acid, (thiocarboxy)-" (CH₂O₂S), the exact mass can be calculated and then compared to the experimentally determined value to confirm its identity. The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element. youtube.com

A study on the formation of thioformic acid in interstellar ice analogues utilized single photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS) to identify molecules with the formula CH₂SO, which corresponds to a mass-to-charge ratio (m/z) of 62. acs.org The use of isotopically labeled reactants (C¹⁸O, ¹³CO, and D₂S) confirmed the presence of one carbon, one sulfur, and two hydrogen atoms in the detected molecule. acs.org While this study focused on isomer identification through ionization energies, the principle of exact mass determination is fundamental. acs.orguhmreactiondynamics.orgresearchgate.net

Table 1: Theoretical and Hypothetical Experimental HRMS Data for Formic acid, (thiocarboxy)-

| Parameter | Value |

| Molecular Formula | C₂H₂O₃S |

| Calculated Monoisotopic Mass | 105.97246 u |

| Hypothetical Experimental Mass | 105.97221 u |

| Mass Accuracy (ppm) | -2.4 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M-H]⁻ |

This table includes hypothetical experimental data for illustrative purposes, as specific experimental HRMS reports for this compound are not widely available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orglongdom.org The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. wikipedia.org For "Formic acid, (thiocarboxy)-," a precursor ion, such as the deprotonated molecule [M-H]⁻, would be selected and subjected to collision-induced dissociation (CID).

Table 2: Predicted MS/MS Fragmentation of [C₂HO₃S]⁻ (Deprotonated Formic acid, (thiocarboxy)-)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 104.9646 | 60.9748 | CO₂ (43.9898) | [HCSO]⁻ |

| 104.9646 | 59.9669 | H₂S (33.9877) + CO (27.9949) | [CO₂]⁻• |

| 104.9646 | 44.9982 | COS (59.9669) | [HCO]⁻ |

This table presents predicted fragmentation data based on chemical principles, as specific experimental MS/MS studies were not found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The successful application of X-ray crystallography requires growing a single crystal of sufficient size and quality. researchgate.net

While the crystal structure of related compounds, such as 4-methylbenzenecarbothioic acid, has been determined, there is no readily available literature reporting the single-crystal X-ray structure of the parent "Formic acid, (thiocarboxy)-". shimadzu.com This may be due to the compound's potential instability or difficulty in obtaining suitable crystals under standard conditions. The use of specialized crystallization techniques, such as in situ cryocrystallization, might be necessary to obtain its solid-state structure.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the polar nature of "Formic acid, (thiocarboxy)-," derivatization is likely required to increase its volatility for GC analysis. d-nb.infolcms.cz Silylation or methylation are common derivatization strategies for organic acids. lcms.cz The mass spectrometer provides identification based on the fragmentation pattern of the derivatized analyte.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Derivatized Formic acid, (thiocarboxy)-

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table outlines a hypothetical GC-MS method, as specific experimental protocols for "Formic acid, (thiocarboxy)-" are not detailed in the available literature.

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.govnih.gov Reversed-phase chromatography is a common approach for separating organic acids. The addition of a small amount of an acid, such as formic acid, to the mobile phase is often used to improve peak shape and ionization efficiency in ESI-MS. semanticscholar.org

Table 4: Illustrative LC-MS Parameters for the Analysis of Formic acid, (thiocarboxy)-

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Negative ESI |

This table provides a representative LC-MS method suitable for small organic acids. Specific application to "Formic acid, (thiocarboxy)-" would require method development and validation.

LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. mdpi.comnih.govnih.gov This technique is particularly valuable for the unambiguous identification of isomers, which can be challenging with MS alone. mdpi.com In an LC-NMR experiment, after separation on the LC column, the analyte flows through a specialized NMR flow cell where its spectrum is acquired. Due to the inherent low sensitivity of NMR, stop-flow or loop-storage modes may be employed to acquire sufficient signal for trace components.

Given the simple structure of "Formic acid, (thiocarboxy)-," a ¹H NMR spectrum would be expected to show distinct signals for the formyl and thiol protons, with chemical shifts influenced by the solvent and molecular environment. The coupling of LC with NMR would be most beneficial in a complex matrix to isolate the signals of this specific compound from other components.

Reaction Mechanisms and Kinetic Studies of Thiocarboxy Formic Acid

Exploration of Intramolecular Isomerization Mechanisms

Intramolecular processes are fundamental to understanding the inherent stability and reactivity of monothioformic acid. These include rotational isomerization between cis and trans conformers and the equilibrium between its tautomeric forms.

Monothioformic acid, like its oxygen counterpart formic acid, can exist as two planar conformers: cis and trans. wikipedia.org These isomers are defined by the orientation of the hydrogen atom of the thiol group relative to the carbonyl group. wikipedia.orgarxiv.org The trans isomer is the more stable form. researchgate.net Theoretical studies, including ab initio calculations, have been instrumental in characterizing the rotational isomerism and the energy barriers separating these conformers.

The energy difference between the trans and cis isomers of thioformic acid (HC(O)SH) has been a subject of theoretical investigation, particularly due to its relevance in astrochemistry. arxiv.orgarxiv.org The trans isomer is found to be more stable than the cis isomer. researchgate.net The isomerization from the more stable trans form to the higher-energy cis form requires surmounting a significant energy barrier, making spontaneous conversion unlikely under the low-temperature conditions of interstellar clouds. researchgate.netarxiv.org

Studies focusing on interstellar chemistry suggest that isomerization might be facilitated by reactions on the surfaces of dust grains, for example, through hydrogen abstraction followed by re-hydrogenation, which can lead to a change in isomeric form. arxiv.orgresearchgate.net

Table 1: Calculated Energy Differences and Isomerization Barriers for Monothioformic Acid

| Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| Energy Difference (Ecis - Etrans) | 4.04 | Quantum Chemical | researchgate.net |

Note: The values presented are based on theoretical calculations and may vary depending on the computational method employed.

Thiocarboxylic acids exhibit tautomerism, existing in equilibrium between two forms: the thiol form (RC(O)SH) and the thione form (RC(S)OH). thieme-connect.dewikipedia.org For monothioformic acid, these are represented as HC(O)SH and HC(S)OH, respectively. The thiol form is generally the predominant and more stable tautomer, largely due to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-sulfur double bond (C=S). thieme-connect.de

However, the position of the equilibrium can be influenced by the environment. For instance, some studies have shown that thiocarboxylic acids can exist mainly in the thione form in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures (below -50 °C). researchgate.netacs.org

The kinetics of tautomeric interconversion have been investigated, particularly in the context of metal complexes. A study on a Ga(III) complex of photoxenobactin E, a natural product with a thiocarboxylic acid terminus, utilized dynamic NMR spectroscopy to probe the chemical exchange between the thiol and thione coordination modes. acs.orgresearchgate.net This research represents a significant step in understanding the kinetics of this tautomeric exchange, revealing that Ga(III) can coordinate to either the sulfur atom (thiol form) or the oxygen atom (thione form) in a dynamic equilibrium. acs.orgresearchgate.net

Cis-Trans Isomerization Pathways

Intermolecular Reaction Mechanisms with Other Chemical Entities

The reactivity of (thiocarboxy)formic acid extends to its interactions with other molecules, which can involve proton transfer, hydrogen abstraction, and the formation of radical species.

Thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. wikipedia.org Thioacetic acid, for example, has a pKa near 3.4, while thiobenzoic acid has a pKa of 2.48. wikipedia.org This enhanced acidity influences their proton transfer dynamics.

Proton-coupled electron transfer (PCET) is a key mechanism in the reactions of thiocarboxylic acids. organic-chemistry.org For example, the visible-light-promoted transformation of thioacids to carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the oxygen source is proposed to proceed via a PCET process. organic-chemistry.org In this mechanism, a hydrogen-bonding adduct forms between the thioacid and DMSO, which facilitates the generation of radical intermediates upon photo-activation. organic-chemistry.org

Water can also play a crucial catalytic role in the reactions of thioformic acid. researchgate.net Quantum mechanical calculations have shown that in the gas-phase reaction between thioformic acid tautomers and the hydroxyl radical, the presence of a single water molecule can significantly lower the activation energy for hydrogen abstraction. researchgate.net The water molecule forms hydrogen-bonding interactions with the reactants, creating a pre-reaction complex that facilitates a more favorable reaction pathway. researchgate.net The control of proton transfer kinetics can be critical in directing reaction pathways and determining product distribution in proton-coupled electron transfer (PCET) processes. nih.gov

The sulfur-hydrogen (S-H) bond in thiocarboxylic acids is relatively weak, with a bond dissociation energy (BDE) of approximately 365 kJ/mol. nih.gov This makes them effective precursors to thiyl radicals (R-C(O)-S•) through facile homolytic cleavage. nih.gov

Thiyl radicals can be generated in several ways:

Hydrogen Abstraction: A carbon-centered radical, for instance from an initiator like azobisisobutyronitrile (AIBN), can abstract the hydrogen atom from the thiol group. nih.gov

Photochemical Activation: Visible light can be used to excite thiobenzoic acids, leading to the formation of sulfur radical species without the need for an external photocatalyst. organic-chemistry.orgacs.org These acids can act as dual reagents, serving as both one-electron reducing agents and sources of the radical. organic-chemistry.org

Oxidation: Molecular oxygen, in the presence of an acid like trifluoroacetic acid, can abstract a hydrogen atom from a thiocarboxylic acid to generate a thiyl radical. thieme-connect.de

Computational studies on the reaction of thioformic acid with the hydroxyl radical (•OH) show that hydrogen abstraction can occur from different positions. researchgate.net For the more stable thiol tautomer (HC(O)SH), abstraction of the formyl hydrogen (H-C=O) is kinetically favored, while abstraction of the acidic thiol hydrogen (S-H) is thermodynamically more favorable. researchgate.net For the thione tautomer (HC(S)OH), only the formyl hydrogen abstraction pathway was found to be feasible. researchgate.net Similarly, studies on the interaction of thioformic acid with hydrogen atoms, relevant to interstellar conditions, have explored the dynamics of these abstraction reactions. arxiv.orgresearchgate.net

Table 2: Hydrogen Abstraction Pathways in Thioformic Acid (TFA) Tautomers with •OH Radical

| Reactant Tautomer | Abstraction Site | Kinetic Feasibility | Thermodynamic Feasibility | Reference |

|---|---|---|---|---|

| TFA(thiol) - HC(O)SH | Formyl Hydrogen (-CHO) | More Favorable | Less Favorable | researchgate.net |

| TFA(thiol) - HC(O)SH | Acidic Hydrogen (-SH) | Less Favorable | More Favorable | researchgate.net |

Proton Transfer Dynamics and Catalysis

Electrochemistry of Thiocarboxylates: Mechanistic Insights

Electrochemical methods provide powerful tools for generating reactive intermediates and for gaining mechanistic insights into the reactions of thiocarboxylates. rsc.org These techniques have been particularly useful in studying cross-coupling reactions and other transformations involving C-S bond formation. acs.org

A combined experimental and computational study of the Ullmann-type C-S cross-coupling reaction between potassium thioacetate (B1230152) (a thiocarboxylate salt) and iodobenzene, catalyzed by a copper(I)-phenanthroline complex, elucidated the underlying mechanism. acs.org Techniques such as cyclic voltammetry, UV-visible spectrophotometry, and mass spectrometry were employed. The results indicated that the catalytically active species is [Cu(phen)(SAc)] and that the reaction proceeds via an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate. acs.org Crucially, the study found no evidence for radical species, ruling out mechanisms involving single electron transfer (SET) or halogen atom transfer under those specific conditions. acs.org

In a broader context, the electrochemical activation of substrates in the presence of transition metal catalysts can proceed through various mechanistic pathways. nih.gov These include the generation of carbon-centered radicals via halogen abstraction or direct oxidative addition to form organometallic intermediates. nih.gov The choice of pathway is often dependent on the specific catalyst, substrate, and reaction conditions. The use of electrochemistry allows for the generation of such reactive intermediates under mild conditions, avoiding the need for harsh chemical oxidants or reductants. rsc.org

Anodic Oxidation Pathways

Kinetic Modeling and Rate Constant Determination

Kinetic modeling is essential for understanding and optimizing reaction conditions. For the formic acid system, detailed chemical kinetic models have been developed to describe its oxidation and degradation under various conditions. nih.govunibo.it These models are constructed by compiling known elementary reactions and their rate coefficients, which are then refined by fitting the model's predictions to experimental data. nih.gov

A kinetic model for (thiocarboxy)formic acid would need to incorporate elementary reaction steps for both the carboxylic and thiocarboxylic acid groups, including their interactions. The model would be validated against experimental data such as species concentration profiles over time, obtained from techniques like chromatography. nih.gov For instance, a kinetic model for the autocatalytic reaction between nitric acid and formic acid was developed with the following form researchgate.net: d[HONO]/dt = 2.62 × 10¹²exp(1.06 × 10⁴/T)・[HNO₃]²·⁵[HCOOH]¹·⁸[HONO]¹·⁹

The rates of chemical reactions are highly dependent on temperature, a relationship described by the Arrhenius equation. libretexts.org By measuring reaction rates at different temperatures, key activation parameters such as the activation energy (Ea) can be determined. copernicus.orgucl.ac.be

For the electro-oxidation of formic acid on platinum single-crystal electrodes, the activation energy for the direct pathway was found to be in the range of 50-60 kJ/mol. core.ac.uk In another study on formic acid decomposition on gold (Au) and platinum (Pt) catalysts, the activation energies were determined to be 53 ± 2 kJ/mol and 72 ± 4 kJ/mol, respectively. unt.edu

The table below summarizes activation energies for reactions involving the closely related formic acid.

| Reaction System | Catalyst/Conditions | Activation Energy (Ea) (kJ/mol) | Reference |

| Formic Acid Oxidation (Direct Pathway) | Pt single crystal | 50 - 60 | core.ac.uk |

| Formic Acid Decomposition | Au/Al₂O₃ | 53 ± 2 | unt.edu |

| Formic Acid Decomposition | Pt | 72 ± 4 | unt.edu |

| Nitric Acid & Formic Acid Overall Reaction | Aqueous solution | 75.2 | researchgate.net |

These values indicate the energy barrier that must be overcome for the reaction to occur. For (thiocarboxy)formic acid, one would expect distinct activation parameters for reactions involving the C-S-H group versus the C-O-H group, which would need to be determined experimentally.

The choice of solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org A key property of a solvent is its dielectric constant (ε), which measures its ability to separate charges. numberanalytics.com Polar solvents with high dielectric constants are effective at stabilizing charged species, which can accelerate reactions that proceed through ionic intermediates. numberanalytics.comrsc.org

For the electrochemical reactions of (thiocarboxy)formic acid, which likely involve charged intermediates (e.g., carboxylate/thiocarboxylate anions, radical cations), the solvent polarity is expected to play a crucial role. For example, SN1 reactions are favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group. libretexts.orgnumberanalytics.com Conversely, SN2 reactions are often faster in polar aprotic solvents that solvate the cation but not the nucleophile, leaving it more reactive. libretexts.org

The table below lists the dielectric constants for several common solvents, illustrating the range of polarities available for influencing reaction kinetics.

| Solvent | Dielectric Constant (ε) | Type | Reference |

| Water | 78.5 | Polar Protic | numberanalytics.com |

| Formic Acid | 58.5 | Polar Protic | |

| Methanol (B129727) | 32.6 | Polar Protic | numberanalytics.com |

| Ethanol | 24.3 | Polar Protic | numberanalytics.com |

| Dichloromethane | 8.9 | Polar Aprotic | numberanalytics.com |

| Diethyl Ether | 4.3 | Non-polar | numberanalytics.com |

In the context of (thiocarboxy)formic acid, using a polar solvent like water or methanol would be expected to stabilize any ionic intermediates formed during its anodic oxidation or cathodic reduction, potentially increasing the reaction rate compared to a non-polar solvent. Theoretical studies on thioformic acid, a related compound, have shown that polar solvents like water can significantly stabilize certain isomers over others. aanda.org

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques for Research Samples

Chromatography is a fundamental separation technique widely used in analytical chemistry. It allows for the separation of individual components from a complex mixture, which is essential for the accurate quantification of Formic acid, (thiocarboxy)-.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally unstable compounds like Formic acid, (thiocarboxy)-. The development of an HPLC method would typically involve optimizing the stationary phase, mobile phase composition, and detector to achieve a good separation and sensitive detection. A reversed-phase C18 column is often a good starting point for the separation of polar organic compounds.

A potential HPLC method could utilize an isocratic mobile phase consisting of a mixture of a phosphate (B84403) buffer (e.g., pH 2.5-3.5) and an organic modifier like methanol (B129727) or acetonitrile. The acidic pH of the mobile phase is important to keep the Formic acid, (thiocarboxy)- in its protonated form, which generally leads to better retention and peak shape on reversed-phase columns. Detection is commonly achieved using a UV detector, as the thiocarbonyl group (C=S) is expected to have a UV absorbance maximum at a different wavelength compared to a standard carboxylic acid.

Table 1: Illustrative HPLC Parameters for Formic acid, (thiocarboxy)- Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While Formic acid, (thiocarboxy)- itself may have limited volatility, derivatization can be employed to convert it into a more volatile species suitable for GC analysis. A common derivatization strategy for carboxylic acids is esterification, for example, by reacting the sample with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

The resulting thioformate ester would be significantly more volatile and could be readily analyzed by GC. A capillary column with a polar stationary phase, such as a wax-type column (e.g., Carbowax 20M), would be appropriate for separating the polar ester. Detection could be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds, or a more selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) for enhanced sensitivity and specificity for sulfur-containing compounds.

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. This technique is particularly useful for analyzing the ionized form of Formic acid, (thiocarboxy)-, the thioformate anion. In an IC system, a low-capacity ion-exchange column is used to separate ions based on their charge and affinity for the stationary phase.

For the analysis of thioformate, an anion-exchange column would be used. The mobile phase, or eluent, is typically an aqueous solution of a salt, such as sodium carbonate or sodium hydroxide (B78521). The separated ions are detected by measuring their electrical conductivity. A suppressor column is often used after the analytical column to reduce the background conductivity of the eluent, thereby increasing the sensitivity of the measurement. IC offers the advantage of direct analysis of aqueous samples without the need for derivatization.

Gas Chromatography (GC) for Volatile Species

Spectrophotometric and Electrochemical Detection Methods

In addition to chromatographic techniques, spectrophotometric and electrochemical methods can also be utilized for the detection and quantification of Formic acid, (thiocarboxy)-.

UV-Visible (UV-Vis) spectrophotometry is a simple and cost-effective method for quantitative analysis. This technique is based on the principle that molecules absorb light at specific wavelengths. The thiocarbonyl group in Formic acid, (thiocarboxy)- is a chromophore that absorbs UV radiation. A quantitative analysis can be performed by measuring the absorbance of a sample at the wavelength of maximum absorption (λmax) and relating it to the concentration using a calibration curve prepared with standards of known concentrations, following the Beer-Lambert law.

While UV-Vis spectrophotometry is a straightforward technique, its selectivity can be a limitation. Other compounds in the sample matrix that also absorb at the same wavelength can interfere with the measurement. Therefore, this method is most reliable for the analysis of relatively pure samples or after a separation step like HPLC.

Electrochemical sensors offer a highly sensitive and selective approach for the detection of electroactive species. Formic acid, (thiocarboxy)- can be electrochemically active, meaning it can be oxidized or reduced at an electrode surface at a specific potential. An electrochemical sensor for this compound could be developed based on voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry.

The sensor would consist of a working electrode, a reference electrode, and a counter electrode. The working electrode material is critical for the performance of the sensor and could be made of various materials, including glassy carbon, gold, or platinum, which may be chemically modified to enhance selectivity and sensitivity towards the target analyte. The current generated from the electrochemical reaction at the working electrode is proportional to the concentration of Formic acid, (thiocarboxy)- in the sample. This technique can be particularly useful for in-situ and real-time monitoring in research applications.

Sample Preparation and Derivatization for Enhanced Analysis

Extraction Protocols for Complex Matrices

The extraction of "formic acid, (thiocarboxy)-" from complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples is a critical first step to remove interfering substances and concentrate the analyte. Given its acidic nature, resulting from the thiol group, liquid-liquid extraction (LLE) is a commonly employed technique. rsc.orgustb.edu.cnmdpi.com

The general principle of LLE for an acidic compound like monothiocarbonic acid involves the adjustment of the sample's pH. By acidifying the sample, the equilibrium of the thiocarboxylic acid is shifted towards its protonated, less polar form, which can then be extracted into a water-immiscible organic solvent. Conversely, to remove basic and neutral impurities, the sample can be washed with a basic aqueous solution while the deprotonated, more polar thiocarboxylate anion remains in the aqueous phase.

For acidic sulfur compounds, a typical LLE protocol might involve the following steps:

Acidification of the aqueous sample (e.g., with hydrochloric acid) to a pH below the pKa of the thiocarboxylic acid group to ensure it is in its neutral form.

Extraction with a suitable organic solvent, such as diethyl ether or dichloromethane.

Separation of the organic phase containing the analyte.

Back-extraction into a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate) can be performed for further purification, converting the analyte into its salt form and leaving neutral impurities in the organic phase.

The final aqueous phase can then be re-acidified and the analyte re-extracted into an organic solvent, which is then evaporated to concentrate the analyte before derivatization.

A study on the oxidative desulfurization of heavy oils utilized liquid-liquid extraction to separate oxidized sulfur compounds, highlighting the effectiveness of this technique for sulfur-containing molecules. mdpi.com While not directly on monothiocarbonic acid, the principles of separating compounds based on polarity are transferable.

Table 1: Illustrative Liquid-Liquid Extraction Parameters for Acidic Compounds

| Parameter | Condition | Rationale |

| Sample pH | Acidic (e.g., pH < 4) | Ensures the thiocarboxylic acid is in its protonated, less polar form for extraction into an organic solvent. |

| Extraction Solvent | Diethyl ether, Dichloromethane | Solvents with good solubility for moderately polar organic compounds. |

| Washing Step | Basic aqueous solution (e.g., NaHCO₃) | Removes acidic impurities from the organic extract. |

| Back-Extraction | Basic aqueous solution (e.g., NaOH) | Transfers the analyte as its salt to the aqueous phase for further purification. |

This table presents generalized conditions based on the principles of liquid-liquid extraction for acidic compounds and is not based on a specific study of formic acid, (thiocarboxy)-.

Chemical Derivatization for Chromatographic Compatibility

Due to the polarity and potential thermal instability of "formic acid, (thiocarboxy)-", direct analysis by gas chromatography (GC) is challenging. Derivatization is therefore a crucial step to improve its volatility and chromatographic behavior. mdpi.com For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore for enhanced detection.

For Gas Chromatography (GC) Analysis:

A prevalent derivatization strategy for thiols involves alkylation, and one of the most effective reagents for this purpose is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). nih.govmdpi.comfrontiersin.org This reagent reacts with the thiol group to form a stable, volatile PFB ether that is highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-mass spectrometry (MS). nih.gov The reaction is typically carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

The derivatization of volatile thiols in wine with PFBBr has been extensively studied. nih.govmdpi.com These methods often involve an extractive alkylation where the derivatization and extraction into an organic solvent occur simultaneously. mdpi.com

A general procedure for PFBBr derivatization would be:

The extracted sample containing the thiocarboxylic acid is dissolved in a suitable solvent.

A base (e.g., sodium hydroxide or a strong organic base like 1,8-diazabicycloundec-7-ene (DBU)) is added to deprotonate the thiol group.

PFBBr is added, and the reaction mixture is incubated.

The resulting PFB derivative is then extracted into an organic solvent (e.g., hexane (B92381) or pentane), concentrated, and analyzed by GC-MS.

Table 2: Comparison of Derivatization Reagents for Thiol Analysis by GC

| Derivatizing Agent | Target Functional Group | Derivative Properties | Analytical Technique | Reference |

| Pentafluorobenzyl bromide (PFBBr) | -SH | Volatile, thermally stable, high electron affinity | GC-MS (EI, NICI), GC-ECD | nih.govmdpi.com |

| Ethyl propiolate (ETP) | -SH | Volatile derivative formed via Michael addition | GC-MS | mdpi.com |

This table is based on literature for the analysis of various thiols, suggesting potential applicability to formic acid, (thiocarboxy)-.

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC analysis, derivatization aims to attach a moiety that enhances UV or fluorescence detection. Reagents that react with the thiol group can be employed. While specific methods for "formic acid, (thiocarboxy)-" are not well-documented, general thiol-reactive derivatizing agents could be adapted. For instance, 4,4'-dithiodipyridine (DTDP) reacts with thiols under mild conditions to form a disulfide with a strong UV chromophore. frontiersin.org

The metabolism of carbonyl sulfide (B99878) (COS) in vivo is known to produce monothiocarbonate, which is then converted to hydrogen sulfide by carbonic anhydrase. ca.govnih.govnih.gov Analytical methods developed for the metabolites of COS could therefore provide insights into the detection of monothiocarbonic acid.

Based on a comprehensive review of the available scientific literature, there is no specific information available for the compound "Formic acid, (thiocarboxy)-" (also known as thiooxalic acid or 2-oxo-2-sulfanylacetic acid) within the research contexts requested by the outline: Astrochemistry, Green Chemistry (as a hydrogen donor or in CO2 conversion), and Materials Science.

The search results consistently point to research on related but distinct compounds:

Formic Acid (HCOOH): Extensively studied as a hydrogen donor, in CO2 conversion, and in astrochemistry.

Thioformic Acid (HC(O)SH): A subject of research in astrochemistry, particularly concerning its isomers in the interstellar medium.

Derivatives of Thiooxalic Acid (e.g., amides, esters): Investigated for applications in synthetic chemistry, coordination chemistry, and potential biological activity.

Theoretical studies have been conducted on the intramolecular proton transfer and potential energy surface of monothiooxalic acid itself. However, practical applications and research findings in the specific fields of astrochemistry, catalytic hydrogen donation, CO2 utilization, and materials science, as required by the provided outline, could not be found for "Formic acid, (thiocarboxy)-".

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for the specified compound.

Broader Academic and Interdisciplinary Research Applications

Interdisciplinary Relevance in Materials Science Research

Precursor in Polymer Chemistry Research

While direct, large-scale industrial use of formic acid, (thiocarboxy)- as a polymer precursor is not widespread, its structure is highly relevant to research in polymer synthesis. Its bifunctional nature allows it to act as a monomer in condensation polymerizations. Specifically, it can be a building block for polythioesters, a class of polymers known for their potential degradability and recyclability. nih.govnih.gov

The synthesis of polythioesters can be achieved through the ring-opening polymerization of thiolactones or via polycondensation reactions. nih.govresearchgate.net Aliphatic polythioesters can be prepared from the polycondensation of molecules containing thiocarboxylic acid groups. nih.gov Formic acid, (thiocarboxy)- offers a direct route to introduce thioester linkages into a polymer backbone. By reacting its thiocarboxyl group with a diol or its carboxyl group with a dithiol, novel polymer structures can be accessed.

Furthermore, redox-initiated polymerization systems sometimes utilize thiocarboxylic acids. researcher.life The sulfur-containing group can influence the polymer's final properties, such as its thermal stability, optical characteristics, and susceptibility to chemical degradation, making it a target for creating advanced materials with tailored functionalities. rsc.orgrsc.org The incorporation of thiol groups into polymer microspheres via reactions with thiocarboxylic acids has been demonstrated, highlighting the utility of this functional group in materials modification. d-nb.info

Ligand Design in Coordination Chemistry Studies

In coordination chemistry, the deprotonated form of formic acid, (thiocarboxy)-, or monothiooxalate, serves as a highly versatile ligand. Thiocarboxylate ligands are known to have two potential coordination sites: a "soft" sulfur atom and a "hard" oxygen atom, enabling them to coordinate with a wide variety of metal centers. tandfonline.comwiley.com This O,S-bidentate nature allows monothiooxalate to form stable five-membered chelate rings with metal ions.